N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring, a piperidine ring, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent functionalization of the piperidine ring. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with α, β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H25N5O4S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[1-methyl-5-(propylcarbamoyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H25N5O4S/c1-4-7-16-15(22)13-12(10-17-19(13)2)18-14(21)11-5-8-20(9-6-11)25(3,23)24/h10-11H,4-9H2,1-3H3,(H,16,22)(H,18,21) |
InChI Key |
GYKMBNRZGJULMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.